Fentin acetate

Catalog No.
S527920
CAS No.
900-95-8
M.F
C20H18O2Sn
M. Wt
409.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fentin acetate

CAS Number

900-95-8

Product Name

Fentin acetate

IUPAC Name

triphenylstannyl acetate

Molecular Formula

C20H18O2Sn

Molecular Weight

409.1 g/mol

InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M

SMILES

CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

solubility

In water, about 9 mg/l at pH 5 and 20 °C.
In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C).
0.009 mg/mL at 20 °C

Synonyms

Fentin acetate; GC 6936; GC-6936; GC6936; Suzu; Acetoxytriphenyltin; AI3-25208; HOE-2824;

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Fentin acetate is 410.0329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, about 9 mg/l at ph 5 and 20 °c.in ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °c).0.009 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76068. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. It belongs to the ontological category of organotin compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Fungicide Properties

    Early research explored fentin acetate's potential as an agricultural fungicide. However, due to its persistence in the environment and harmful effects on non-target organisms, it was never widely adopted for this purpose [].

  • Disrupting Endocrine Function

    Some scientific studies have investigated fentin acetate's ability to disrupt the endocrine system in various organisms. This research has helped scientists understand the mechanisms by which organotin compounds can have negative impacts on wildlife populations.

  • Cellular and Molecular Biology Studies

    In some isolated cases, fentin acetate has been used in cell culture experiments to study its effects on specific cellular processes. However, due to the availability of safer alternatives, this application is uncommon.

Fentin acetate is an organotin compound with the chemical formula C20H18O2Sn\text{C}_{20}\text{H}_{18}\text{O}_{2}\text{Sn}. It appears as a colorless to white crystalline solid and has been primarily utilized as a fungicide, algaecide, and molluscicide. The compound is known for its effectiveness in controlling various agricultural pests, particularly in crops like potatoes, where it manages early and late blight .

Fentin acetate exhibits low solubility in water (approximately 28 ppm at 20°C) and has a melting point ranging from 123°C to 131°C . It is stable under normal storage conditions but can decompose when exposed to high temperatures or moisture .

  • Fentin acetate is a toxic compound []. It can cause a variety of health problems upon exposure, including effects on the nervous system, immune system, and endocrine system [].
  • Due to its toxicity and persistence in the environment, Fentin acetate has been banned or severely restricted in many countries [].

Fentin acetate can undergo hydrolysis in the presence of water, leading to the formation of triphenyltin hydroxide. This reaction is significant because it can affect the compound's efficacy and environmental behavior. The degradation process typically occurs rapidly, with complete hydrolysis observed within eight hours at room temperature .

The compound also participates in various

Fentin acetate exhibits notable biological activity, particularly as an insecticide and molluscicide. Studies have indicated that it can inhibit oxidative phosphorylation in isolated liver mitochondria, affecting cellular energy production . The compound has been shown to have neurotoxic effects, causing symptoms such as involuntary movements and diplopia in exposed individuals .

Fentin acetate can be synthesized through various methods involving triphenyltin compounds. One common approach includes the reaction of triphenyltin hydroxide with acetic anhydride or acetic acid, leading to the formation of fentin acetate. The reaction typically requires controlled conditions to ensure yield and purity:

text
\text{Triphenyltin hydroxide} + \text{Acetic anhydride} \rightarrow \text{Fentin acetate} + \text{By-products}

This synthesis method allows for the production of fentin acetate in a laboratory setting or industrial scale while maintaining its chemical integrity .

Fentin acetate is primarily used in agriculture as a pesticide due to its effectiveness against fungal infections and molluscs. Its applications include:

  • Fungicide: Controls diseases like late blight in potatoes.
  • Molluscicide: Used in rice fields to manage pest populations.
  • Algaecide: Effective in controlling algal blooms in aquatic environments.

Due to its biological activity, fentin acetate has been evaluated for use in various formulations aimed at enhancing crop yields while managing pest populations effectively .

Research on fentin acetate has highlighted its interactions with biological systems. For instance, studies indicate that it can inhibit key mitochondrial functions, which may lead to toxicological effects at certain concentrations. The compound's ability to disrupt cellular processes underscores the importance of understanding its pharmacokinetics and potential impacts on non-target organisms .

Furthermore, investigations into fentin acetate's absorption and distribution have shown that it can accumulate in tissues over time, raising concerns about long-term exposure effects on both humans and wildlife .

Fentin acetate belongs to a broader class of organotin compounds that share similar structural features and biological activities. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
Fentin chlorideC18H15ClSn\text{C}_{18}\text{H}_{15}\text{ClSn}FungicideMore toxic than fentin acetate
Triphenyltin hydroxideC18H15OSn\text{C}_{18}\text{H}_{15}\text{O}\text{Sn}Antifungal agentForms through hydrolysis of fentin
Tributyltin oxideC12H27SnO\text{C}_{12}\text{H}_{27}\text{SnO}Antifungal agentKnown for environmental persistence
Triphenyltin chlorideC18H15ClSn\text{C}_{18}\text{H}_{15}\text{ClSn}PesticideHighly toxic; used less frequently

Uniqueness: Fentin acetate is distinguished by its lower toxicity compared to other organotin compounds like triphenyltin chloride while still being effective as a pesticide. Its specific applications in agriculture make it a valuable tool for pest management without some of the more severe environmental impacts associated with other organotins .

Synthesis from Triphenyltin Chloride

The synthesis of fentin acetate from triphenyltin chloride represents one of the most widely employed commercial production methods. This approach involves the nucleophilic displacement reaction between triphenyltin chloride and acetate salts, typically sodium acetate, in aqueous or mixed solvent systems [1] [2].

The reaction mechanism proceeds through a nucleophilic substitution where the acetate anion attacks the tin center, displacing the chloride ion. The general reaction can be represented as:

Triphenyltin Chloride + Sodium Acetate → Fentin Acetate + Sodium Chloride

Recent patent literature describes an optimized water-based synthesis using sodium acetate and triphenyltin chloride as starting materials [1]. This method employs water as the primary solvent, offering environmental advantages over organic solvent systems. The process typically operates at temperatures of 80°C with reaction times of approximately 3 hours, achieving yields of 85%.

A critical aspect of this synthesis involves maintaining proper stoichiometric ratios. Typically, a 1:1.1 molar ratio of triphenyltin chloride to sodium acetate is employed to ensure complete conversion while minimizing excess reagent costs [1]. The reaction proceeds smoothly under mild conditions, with the formation of sodium chloride as a water-soluble byproduct that can be easily separated through filtration or washing procedures.

Temperature control during this synthesis is essential for optimal yield and product quality. Temperatures below 60°C result in incomplete conversion, while temperatures exceeding 100°C may lead to decomposition of the triphenyltin compound [2]. The reaction progress can be monitored through high-performance liquid chromatography or gas chromatography-mass spectrometry techniques.

One-Step Synthesis Methods

One-step synthesis methodologies have been developed to streamline the production process and reduce manufacturing costs. The most notable advancement in this area involves the use of mixed organic solvent systems comprising toluene and isopropanol [2].

This innovative approach utilizes triphenyltin chloride and anhydrous sodium acetate in a carefully controlled solvent mixture. The optimal solvent ratio ranges from 0.5-1 parts toluene to 2-7 parts isopropanol by volume [2]. The anhydrous conditions are crucial for preventing hydrolysis reactions that could reduce product yield and purity.

The one-step process operates under the following conditions:

  • Temperature range: 60-100°C
  • Reaction time: 2-5 hours
  • Pressure: Atmospheric to 0.2 MPa during filtration
  • Yield: Greater than 90%

The process involves heating the reaction mixture to the specified temperature range while maintaining stirring for 2-5 hours. Subsequently, the mixture undergoes pressure filtration at 0.2 MPa for 2-6 hours, followed by cooling crystallization. The cooling phase reduces the temperature to 10-30°C, promoting crystal formation and product precipitation [2].

Advantages of the one-step methodology include shortened reaction pathways, reduced equipment requirements, improved yields compared to multi-step processes, and decreased solvent consumption. The mixed solvent system provides enhanced solubility characteristics while maintaining chemical stability throughout the reaction [2].

The one-step approach demonstrates significant improvements over traditional two-step synthesis methods, offering doubled production capacity and reduced equipment investment requirements. The total yield consistently exceeds 90%, compared to approximately 80% achievable through two-step processes [2].

Synthesis via Neutralization of Triphenyltin Hydroxide

The neutralization method represents an alternative synthetic approach that offers high yields and excellent product purity. This method involves the direct reaction between triphenyltin hydroxide and acetic acid under controlled conditions [3].

Triphenyltin Hydroxide + Acetic Acid → Fentin Acetate + Water

This reaction proceeds via acid-base neutralization, where the hydroxide group is replaced by the acetate functionality. The process typically operates at mild temperatures ranging from room temperature to 60°C, with reaction times of 1-2 hours [3].

The neutralization approach offers several advantages including high yields of 92-95%, minimal side product formation, straightforward purification procedures, and reduced environmental impact due to water as the primary byproduct [3]. The reaction can be conducted in aqueous or organic solvent systems, depending on the desired product characteristics and purification requirements.

Temperature control is less critical in this method compared to other synthetic approaches, as the neutralization reaction proceeds readily under mild conditions. However, elevated temperatures can accelerate the reaction rate and improve conversion efficiency. The use of slight stoichiometric excess of acetic acid ensures complete conversion of the triphenyltin hydroxide starting material [3].

Product isolation typically involves crystallization from the reaction mixture, followed by filtration and washing procedures. The water-soluble byproducts can be effectively removed through aqueous washing, resulting in high-purity fentin acetate [3].

Industrial Production Processes

Industrial-scale production of fentin acetate requires specialized equipment and process control systems to ensure consistent product quality and optimal yields. Commercial manufacturing typically employs large-scale reactors with capacities ranging from 5,000 to 25,000 liters for batch sizes of 1,000 to 5,000 kilograms [4].

Reactor Design and Equipment

Industrial reactors for fentin acetate production are typically constructed from stainless steel or glass-lined steel to prevent corrosion and contamination. These reactors feature jacketed designs for precise temperature control, with heating and cooling capabilities through circulating heat transfer fluids [4].

Essential equipment components include:

  • Jacketed stirred tank reactors with variable speed agitation systems
  • Temperature control systems with accuracy of ±1°C
  • Pressure monitoring and control systems
  • Automated addition systems for precise reagent metering
  • Continuous monitoring systems for reaction progress
  • Filtration equipment for solid-liquid separation
  • Crystallization vessels with controlled cooling capabilities

Process Control Parameters

Industrial production requires stringent control of critical process parameters to ensure consistent product quality. Key parameters include reaction temperature maintenance within specified ranges, precise stoichiometric control of starting materials, agitation rates optimized for mass transfer, controlled addition rates to prevent localized heating, and monitoring of reaction completion through analytical methods [4].

The production process typically involves charging the reactor with solvent and one starting material, followed by controlled addition of the second reagent at specified rates. Temperature is maintained within the optimal range throughout the reaction period, with continuous monitoring of conversion through sampling and analysis [4].

Scale-Up Considerations

Scaling from laboratory to industrial production requires careful consideration of heat transfer characteristics, mass transfer limitations, mixing efficiency, and safety considerations. Industrial reactors must accommodate larger volumes while maintaining uniform temperature and concentration distributions [4].

Heat transfer becomes increasingly important at larger scales, as the surface-to-volume ratio decreases. Industrial reactors employ enhanced heat transfer surfaces and optimized agitation systems to maintain temperature uniformity. Mass transfer considerations include ensuring adequate mixing to prevent concentration gradients and optimizing reagent addition rates to maintain reaction selectivity [4].

Purification and Quality Control Protocols

Crystallization and Purification Methods

The purification of fentin acetate typically involves crystallization techniques to achieve the required purity specifications. The crystallization process is critical for removing impurities and achieving the desired crystal morphology and particle size distribution [5] [4].

Primary crystallization occurs directly from the reaction mixture through controlled cooling. The solution is typically cooled from reaction temperature to 10-30°C at controlled rates to promote uniform crystal formation. Rapid cooling can result in small crystal formation and impurity incorporation, while excessively slow cooling may lead to large crystals that are difficult to filter [5].

Recrystallization procedures may be employed for further purification when required. This involves dissolving the crude product in a suitable solvent system at elevated temperature, followed by controlled cooling to achieve selective crystallization of the pure compound [5].

Quality Control Testing Protocols

Comprehensive quality control testing ensures that fentin acetate meets specifications for commercial applications. Essential quality control parameters include fentin acetate content determination, melting point range verification, water content analysis, loss on drying determination, inorganic tin impurity testing, and particle size distribution analysis [5] [4].

Analytical Methods

High-performance liquid chromatography serves as the primary method for fentin acetate content determination, with typical specifications requiring minimum 94.0% active ingredient content [4]. Gas chromatography-mass spectrometry provides additional confirmation and impurity profiling capabilities.

Melting point determination using capillary methods verifies product identity and purity, with specifications typically requiring a range of 118-122°C [5] [6]. Deviations from this range may indicate impurities or degradation products.

Water content analysis employs Karl Fischer titration methods to ensure moisture levels remain below 1.0% by weight. Excessive moisture can lead to hydrolysis and product degradation during storage [4].

Storage and Stability Considerations

Fentin acetate exhibits sensitivity to moisture and light, requiring appropriate storage conditions to maintain product stability. Recommended storage conditions include temperature control below 25°C, protection from direct sunlight and UV radiation, moisture control with relative humidity below 60%, and inert atmosphere packaging when feasible [7] [8].

Container selection is critical for maintaining product integrity. High-density polyethylene or other moisture-resistant materials are preferred for bulk storage, while laboratory quantities may be stored in amber glass containers to provide additional light protection [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131°C (253-268°F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes.
Solid

Color/Form

Colorless crystals
Small needles

Exact Mass

410.0329

Density

1.55 at 68 °F (EPA, 1998)
1.55 g/cu cm @ 20 °C

LogP

log Kow = 3.43

Appearance

Solid powder

Melting Point

252 °F (EPA, 1998)
122-123 °C
121-123°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70M92GQA9T

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Teratogens

Mechanism of Action

The phasic distribution of spermatogenesis tubules after treatment with triphenyltin acetate and triphenyltin chloride was investigated in rats. Male albino Holtzman rats were divided into groups and administered triphenyltin acetate and triphenyltin chloride in the diet at 20 mg/kg/day for 20 days. Four animals from each group were killed on day 21 of treatment. Testes were removed and studied histologically for the presence or absence of sperm in tubules. Remaining animals were placed on regular food from day 25 of treatment for an additional 70 days and then treated as other animals. Although all eight phases of spermatogenesis were evident in triphenyltin acetate treated animals, as in controls, a general paucity of mature sperms and a relative predominance of earlier phases was evident. Sperm deficiencies were noted in phases 3 through 5 and the number of tubules was 33 percent of controls in phase 8. The latter indicated a possible effect of triphenyltin acetate on sertoli cells. In triphenyltin chloride treated animals, the tubules contained few sperm, especially in phases 2 to 5, and showed no normal phase distribution characteristics. No tubules advanced beyond phase 5. Triphenyltin chloride treated animals differed significantly in phase 4, indicating and interruption in the meiotic process. After normal diet for 70 days, triphenyltin acetate treated animals showed spermatogenesis similar to that of controls in all phases and in maturity of sperm. In the triphenyltin chloride treated group, spermatogenesis was similar to controls in all respects. The phasic distribution and tubule appearance were indicative of complete recovery of spermatogenic epithelium. /It was/ concluded that the difference in effects of the two triphenyltin compounds on the phasic distribution of cell association in tubules may be due to the actual concentration of the triphenyltin moiety reaching the active site.

Vapor Pressure

1.4e-08 mm Hg at 140 °F (EPA, 1998)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

900-45-8
900-95-8

Wikipedia

Fentin acetate

Biological Half Life

... /ANIMALS/ HAVE A BIOLOGICAL HALF-LIFE OF 20 HR WHILE /THEIR/ METABOLIC PRODUCTS ... HAVE BIOLOGICAL HALF-LIFE OF 8-70 DAYS.
BIOLOGICAL HALF TIME WAS EST AT 9.4 DAYS FROM SC INJECTION OF (113)TIN-TRIPHENYLTIN IN GUINEA PIGS. /TRIPHENYL TIN/

Use Classification

Agrochemicals -> Fungicides, Herbicides

Methods of Manufacturing

/Triphenyltin acetate/ can be made directly from triphenyltin chloride using sodium acetate or from the hydroxide by neutralization with a stoichiometric quantity of acetic acid.

General Manufacturing Information

Acetic acid, triphenylstannyl ester: ACTIVE

Analytic Laboratory Methods

Product analysis is by hydrolysis to fentin hydroxide which is measured by potentiometric titration; or by gas liquid chromatography of a derivative. Residues may be determined by atomic-adsorption spectrophotometry of total tin.
FIVE LABORATORIES COLLABORATIVELY STUDIED 2 PROCEDURES FOR THE QUANTITATIVE DETERMINATION OF TRIPHENYLTIN COMPOUNDS IN TECHNICAL MATERIAL & IN PESTICIDE FORMULATIONS. BOTH PROCEDURES INCLUDED AN EXTRACTION STEP & A POTENTIOMETRIC TITRATION, BUT DIFFERED IN HOW THE BY PRODUCTS WERE REMOVED. THE 1ST WAS BASED ON CLEANUP WITH SODIUM TARTRATE & IN THE 2ND, ALKALINE ALUMINA WAS USED FOR PURIFICATION. THE REPRODUCIBILITY & THE REPEATABILITY WERE BETTER WITH THE ALUMINA METHOD THAN WITH THE TARTRATE METHOD. THE AVERAGE SYSTEMATIC DIFFERENCE BETWEEN THE 2 METHODS WAS -2.3%. THE METHOD BASED ON ALKALINE ALUMINA CLEANUP WAS ADOPTED AS AN INTERIM CIPAC METHOD.
DETERMINATION OF TRIPHENYLTIN COMPOUNDS & TRICYCLOHEXYLTIN HYDROXIDE BY GAS CHROMATOGRAPHY OF THEIR DERIVATIVES. A GAS-LIQUID CHROMATOGRAPHIC METHOD IS REPORTED FOR THE DETERMINATION OF TRIPHENYLTIN DERIVATIVES & TRICYCLOHEXYLTIN HYDROXIDE AFTER THEIR CONVERSION (BY WAY OF GRIGNARD REACTION CATALYZED BY COPPER CHLORIDE) TO TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN. THE RECOVERY OF TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN WAS SATISFACTORY IN THE RANGE OF 50 TO 3000 UG. DIFFERENT COLUMNS WERE TESTED USING FLAME-IONIZATION DETECTION. FOR BOTH DERIVATIVES, THE RESPONSE WAS LINEAR FROM 0.05 TO 3.00 UG. RESULTS OF THERMAL ANALYSIS, IR SPECTROSCOPY, & MASS SPECTROMETRY ARE REPORTED.

Storage Conditions

STORE UNDER DARK & DRY CONDITION.

Stability Shelf Life

Stable when dry. Converted to fentin hydroxide in the presence of water. Unstable in acids & alkalis (22 °C). Decomposed by sunlight & by atmospheric oxygen.

Dates

Last modified: 08-15-2023
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8: KLIMMER OR. [Triphenyltin acetate--a contribution to the toxicology of organic tin compounds]. Arzneimittelforschung. 1963 Jun;13:432-6. German. PubMed PMID: 14033507.
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10: Strmac M, Braunbeck T. Effects of triphenyltin acetate on survival, hatching success, and liver ultrastructure of early life stages of zebrafish (Danio rerio). Ecotoxicol Environ Saf. 1999 Sep;44(1):25-39. PubMed PMID: 10499986.
11: de Haas EM, Roessink I, Verbree B, Koelmans AA, Kraak MH, Admiraal W. Influence of sediment quality on the responses of benthic invertebrates after treatment with the fungicide triphenyltin acetate. Environ Toxicol Chem. 2005 May;24(5):1133-9. PubMed PMID: 16110991.
12: HEROK J, GOETTE H. [RADIOMETRIC ANALYSIS OF TRIPHENYL TIN ACETATE IN THE METABOLISM OF PLANTS AND ANIMALS]. Int J Appl Radiat Isot. 1963 Oct;14:461-79. German. PubMed PMID: 14074302.
13: Nebbia C, Ceppa L, Dacasto M, Carletti M. Triphenyltin acetate-mediated in vitro inactivation of rat liver cytochrome P-450. J Toxicol Environ Health A. 1999 Mar 26;56(6):433-47. PubMed PMID: 10096365.
14: Bollo E, Guglielmino R, Sant S, Pregel P, Riondato F, Miniscalco B, Cornaglia E, Nebbia C, Dacasto M. Biochemical, ultrastructural and molecular characterization of the triphenyltin acetate (TPTA)-induced apoptosis in primary cultures of mouse thymocytes. Cell Biol Toxicol. 2006 Jul;22(4):275-84. Epub 2006 Jun 26. PubMed PMID: 16802106.
15: Bollo E, Dacasto M, Cornaglia E. Apoptosis and CD4+, CD8+ lymphocyte depletion following triphenyltin acetate (TPTA) exposure in mice thymic primary culture. Eur J Histochem. 1997;41 Suppl 2:171-2. PubMed PMID: 9859834.
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17: Dacasto M, Nebbia C, Bollo E. Triphenyltin acetate (TPTA)-induced cytotoxicity to mouse thymocytes. Pharmacol Res. 1994 Feb-Mar;29(2):179-86. PubMed PMID: 8058591.
18: Noda T, Morita S, Yamano T, Shimizu M, Yamada A. Effects of triphenyltin acetate on pregnancy in rats by oral administration. Toxicol Lett. 1991 Apr;56(1-2):207-12. PubMed PMID: 2017780.
19: Bollo E, Ceppa L, Cornaglia E, Nebbia C, Biolatti B, Dacasto M. Triphenyltin acetate toxicity: a biochemical and ultrastructural study on mouse thymocytes. Hum Exp Toxicol. 1996 Mar;15(3):219-25. PubMed PMID: 8839209.
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